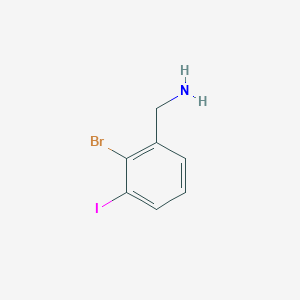

(2-Bromo-3-iodophenyl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

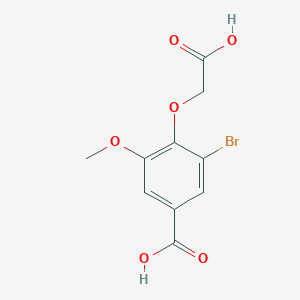

“(2-Bromo-3-iodophenyl)methanamine” is a chemical compound with the molecular formula C7H7BrIN . It has a molecular weight of 311.95 .

Molecular Structure Analysis

The molecular structure of “(2-Bromo-3-iodophenyl)methanamine” can be represented by the InChI code1S/C7H7BrIN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2 . This indicates the presence of a phenyl ring substituted with bromine and iodine atoms, and a methanamine group. Physical And Chemical Properties Analysis

“(2-Bromo-3-iodophenyl)methanamine” is stored at a temperature of 28°C .科学的研究の応用

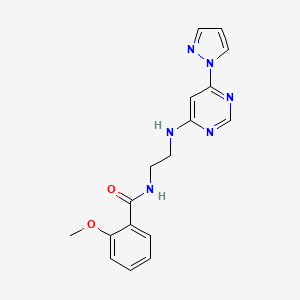

Synthesis of Isoindole-1-thiones

A study by Kobayashi et al. (2013) demonstrates the utility of (2-bromophenyl)methanamine derivatives in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones. By reacting these derivatives with butyllithium, they successfully generated 1-(1-isothiocyanatoalkyl)-2-lithiobenzenes, which underwent intramolecular cyclization to yield isoindole-1-thiones in good yields. This methodology offers a novel route for the synthesis of isoindole derivatives, which are valuable intermediates in pharmaceutical research (Kobayashi et al., 2013).

Synthesis of Quinazolines

Omar et al. (2014) explored the copper-catalyzed domino reaction of 1-(2-halophenyl)methanamines, including (2-bromophenyl)methanamine, with amidines or imidates to synthesize substituted quinazolines. This one-step process yields quinazolines with significant efficiency, highlighting the compound's role in facilitating complex chemical transformations. This research underscores the importance of (2-bromophenyl)methanamine in the development of new quinazoline-based compounds with potential pharmaceutical applications (Omar et al., 2014).

Catalytic Applications

Roffe et al. (2016) investigated the synthesis of 1-(3-(pyridin-2-yl)phenyl)methanamine derivatives and their subsequent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These compounds were evaluated for their catalytic applications, demonstrating good activity and selectivity. This study illustrates the potential of (2-bromophenyl)methanamine derivatives in catalysis, offering new avenues for chemical synthesis (Roffe et al., 2016).

Antibacterial and Antifungal Activities

Rao et al. (2013) synthesized a novel azetidine derivative from (3-(5-bromopyridin-2-yl)azetidin-3-yl)methanamine, showcasing its antibacterial and antifungal activities. This highlights the potential biomedical applications of derivatives of (2-bromophenyl)methanamine in developing new antimicrobial agents. The synthesized compound displayed acceptable results against several bacterial and fungal strains, indicating its promise in addressing antibiotic resistance (Rao et al., 2013).

Detection of Metal Ions

Aggrwal et al. (2021) discussed the reaction of 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine derivatives, resulting in compounds that can effectively and selectively detect Hg and Ni ions. This work underscores the significance of (2-bromophenyl)methanamine derivatives in environmental monitoring and the development of sensors for metal ion detection (Aggrwal et al., 2021).

Safety and Hazards

作用機序

Target of Action

The primary target of “(2-Bromo-3-iodophenyl)methanamine” is the urinary tract. Specifically, it is used for the prophylaxis and treatment of frequently recurring urinary tract infections that require long-term therapy .

Mode of Action

The compound’s mode of action involves a pH-dependent process. Here’s how it works:

Action Environment

Environmental factors play a role in efficacy and stability:

- The compound’s activity depends on urinary pH. Acidic conditions enhance its effectiveness. Proper storage conditions are crucial for maintaining stability.

特性

IUPAC Name |

(2-bromo-3-iodophenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrIN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNGIIOXHMNDSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Fluorophenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2637956.png)

![2-{[3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2637958.png)

![methyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,4-dihydrooxazolo[2,3-f]purin-3(2H)-yl)propanoate](/img/structure/B2637968.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2637969.png)

![Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2637974.png)